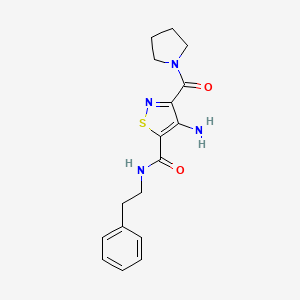

4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Beschreibung

4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with:

- 3-pyrrolidine-1-carbonyl moiety: Introduces conformational flexibility and hydrogen-bond acceptor properties.

This compound is synthesized via sequential coupling reactions, analogous to methods used for related thiazole carboxamides (Fig. 3 in ) . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

Eigenschaften

IUPAC Name |

4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-13-14(17(23)21-10-4-5-11-21)20-24-15(13)16(22)19-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,18H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJXEJGIBCNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of amino acids with carbonyl compounds in the presence of specific catalysts. For instance, the synthesis pathway for compounds similar to this compound typically includes:

- Formation of Thiazole Ring : Utilizing thioketones and amines to form the thiazole core.

- Substitution Reactions : Introducing phenylethyl and pyrrolidine groups through nucleophilic substitutions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study focusing on similar thiazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example:

- Compound 6d , a derivative related to thiazole, showed high antiproliferative potency against human leukemia cells (K563) with an IC50 comparable to dasatinib .

- In contrast, activity against mammary and colon carcinoma cells was less pronounced, highlighting the selective nature of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 6d | K563 (Leukemia) | <1 | High |

| 6d | MDA-MB 231 | >20 | Inactive |

| 6d | MCF-7 | 20.2 | Moderate |

| 6d | HT-29 | 21.6 | Moderate |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. The compound's structure allows it to interact with bacterial cell membranes and inhibit vital processes.

- A review highlighted that derivatives with a thiazole moiety exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

- Specific derivatives showed MIC values lower than standard antibiotics like fluconazole, indicating their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 8d | A. niger | 32 | Significant |

| 8e | C. albicans | 42 | Significant |

| Various | E. coli | <50 | Moderate |

| Various | S. aureus | <40 | High |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells or pathogens.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:

Wissenschaftliche Forschungsanwendungen

The compound 4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a member of the thiazole family with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. For instance:

- Case Study : A derivative demonstrated cytotoxic effects against breast cancer cells (MCF-7) through apoptosis induction mechanisms, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

Thiazole compounds are known for their antimicrobial activities. Research indicates that derivatives can effectively combat bacterial strains resistant to conventional antibiotics.

- Case Study : One study reported that a thiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in addressing antibiotic resistance .

Neurological Applications

The structural features of the compound suggest potential interactions with neurological pathways. Thiazoles have been explored for their neuroprotective effects.

- Case Study : In a neuropharmacological study, a related thiazole compound showed promise in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Case Study : Research demonstrated that a thiazole derivative significantly reduced inflammatory markers in a mouse model of arthritis, indicating its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Optimization : Coupling with diverse amines (e.g., phenethylamine) is critical for tailoring activity, as demonstrated in ’s amide synthesis .

- Activity Trends : Pyrrolidine-containing derivatives in other studies show 2–3-fold higher enzyme inhibition than methyl-substituted analogs, aligning with the target compound’s design rationale.

- Phenethyl Role : While phenethyl esters () are unrelated pharmacologically, their lipophilicity data suggest the target’s phenethyl group aids cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.